molecular formula C12H13F5N2O2 B8017811 tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate CAS No. 1580464-68-1

tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate

Cat. No.: B8017811
CAS No.: 1580464-68-1
M. Wt: 312.24 g/mol
InChI Key: ZASNKMWFNLRBGM-UHFFFAOYSA-N
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Description

tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate is a fluorinated pyridine derivative featuring a tert-butyl carbamate group at the 2-position and a pentafluoroethyl substituent at the 5-position of the pyridine ring.

Properties

IUPAC Name

tert-butyl N-[5-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F5N2O2/c1-10(2,3)21-9(20)19-8-5-4-7(6-18-8)11(13,14)12(15,16)17/h4-6H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASNKMWFNLRBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401125679
Record name Carbamic acid, N-[5-(1,1,2,2,2-pentafluoroethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1580464-68-1
Record name Carbamic acid, N-[5-(1,1,2,2,2-pentafluoroethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1580464-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[5-(1,1,2,2,2-pentafluoroethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotection: The major product of Boc deprotection is the free amino compound.

    Substitution: The major product of nucleophilic substitution is the substituted pyridine derivative.

Mechanism of Action

The mechanism of action of tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The pentafluoroethyl group can influence the compound’s binding affinity and specificity by altering its electronic properties .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the pyridine ring’s 5-position significantly influences molecular weight, polarity, and stability. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Data Reference
tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate -CF₂CF₃ C₁₃H₁₅F₅N₂O₂ ~326.26* N/A (hypothetical)
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate -F, -OH, -CH₃ C₁₁H₁₆FN₃O₃ 257.26 Acute toxicity (H302), skin irritation (H315)
tert-Butyl (5-(trifluoromethyl)pyridin-2-yl)carbamate derivatives -CF₃ Varies ~280–330 High lipophilicity; used in kinase inhibitors
tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate -Cl, -CF₃ C₁₂H₁₃ClF₃N₂O₂ 296.67 Reactive chloro group enables further functionalization
tert-Butyl Methyl(4-methyl-5-propionylthiazol-2-yl)carbamate -COCH₂CH₃ (thiazole) C₁₄H₂₁N₂O₃S 297.39 Melting point: 97–99°C; solid crystalline form

*Calculated based on analogous structures.

Key Observations :

  • Fluorinated Groups: Pentafluoroethyl (-CF₂CF₃) and trifluoromethyl (-CF₃) substituents enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Chloro Substituents : Chloro groups (e.g., in CAS 1820707-62-7) increase reactivity for nucleophilic substitution, enabling further derivatization .
  • Hydroxy/Methyl Groups : Compounds like C₁₁H₁₆FN₃O₃ exhibit moderate toxicity (Category 4 acute toxicity) and lower molecular weights, suggesting reduced steric hindrance .

Biological Activity

tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound this compound can be characterized by its unique structure, which includes a pyridine ring substituted with a pentafluoroethyl group and a tert-butyl carbamate moiety. The presence of the pentafluoroethyl group is notable for enhancing lipophilicity and potentially altering biological interactions.

Key Chemical Data

PropertyValue
Molecular FormulaC13H14F5N1O2
Molecular Weight303.25 g/mol
Log P (octanol-water partition coefficient)2.5
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL) comparable to last-resort antibiotics like vancomycin .

The proposed mechanism of action for these compounds involves the depolarization of bacterial cytoplasmic membranes, leading to a dissipation of membrane potential. This mechanism is critical for their bactericidal properties against both susceptible and drug-resistant strains .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of various carbamate derivatives, including those structurally related to this compound. The results demonstrated strong bactericidal effects against biofilm-forming strains, highlighting the potential for developing new antibacterial agents from this class of compounds .
  • In Vivo Studies : In vivo studies have shown that certain pyridine derivatives can significantly reduce bacterial load in infected models, suggesting that this compound could be explored further for therapeutic applications against resistant bacterial infections.

Pharmacological Profile

The pharmacological profile of this compound suggests high gastrointestinal absorption and permeability across biological membranes, making it a candidate for oral administration . Additionally, it does not inhibit major cytochrome P450 enzymes (CYPs), indicating a lower risk for drug-drug interactions .

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